molecular formula C9H7FN2O3 B1471821 2-Amino-2-(5-fluorobenzo[d]isoxazol-3-yl)acetic acid CAS No. 1505690-76-5

2-Amino-2-(5-fluorobenzo[d]isoxazol-3-yl)acetic acid

Cat. No.: B1471821
CAS No.: 1505690-76-5
M. Wt: 210.16 g/mol
InChI Key: SPYVIRDUTYTZLB-UHFFFAOYSA-N
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Description

2-Amino-2-(5-fluorobenzo[d]isoxazol-3-yl)acetic acid is a specialized research chemical designed for neuroscientific and medicinal chemistry applications. Its structure, incorporating a benzo[d]isoxazole scaffold, is of significant interest for developing novel central nervous system (CNS)-active compounds. The 5-fluoro substitution on the benzisoxazole ring is a common feature in ligands designed for CNS targets, as it can influence binding affinity and metabolic stability . The amino acid moiety in the structure suggests potential as a precursor or building block for the synthesis of more complex molecules that may interact with neurological targets. Research on analogous compounds indicates that the benzo[d]isoxazole core is a privileged structure in pharmacology. For instance, related derivatives have been explored as D-amino-acid oxidase (DAAO) inhibitors . DAAO is an enzyme that metabolizes the neuromodulator D-serine, and its inhibition is a recognized strategy for investigating treatments for schizophrenia, Alzheimer's disease, and other neurodegenerative conditions by increasing D-serine levels in the brain . Furthermore, structurally similar 6-fluoro-benzoxazole compounds have been developed as multifunctional ligands, demonstrating potent antagonistic activity against serotonin and dopamine receptors, which are key targets for addressing the behavioral and psychological symptoms of dementia (BPSD) . This compound is provided For Research Use Only and is intended solely for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-amino-2-(5-fluoro-1,2-benzoxazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O3/c10-4-1-2-6-5(3-4)8(12-15-6)7(11)9(13)14/h1-3,7H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYVIRDUTYTZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NO2)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-2-(5-fluorobenzo[d]isoxazol-3-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name: 2-Amino-2-(5-fluorobenzo[d]isoxazol-3-yl)acetic acid
  • CAS Number: 1505690-76-5
  • Molecular Formula: C9H8FN3O3
  • Molecular Weight: 227.17 g/mol

Biological Activity Overview

The biological activities of 2-Amino-2-(5-fluorobenzo[d]isoxazol-3-yl)acetic acid include:

  • Antimicrobial Activity
    • Preliminary studies suggest that derivatives of benzo[d]isoxazole compounds exhibit selective antibacterial properties, particularly against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans .
    • The compound's structural features may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents.
  • Anticancer Properties
    • Research indicates that compounds with similar structures have shown cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .
    • The mechanism often involves inducing apoptosis in cancer cells while sparing normal cells, which is crucial for developing targeted cancer therapies.
  • Neuroprotective Effects
    • Some studies have explored the neuroprotective potential of isoxazole derivatives, suggesting that they may offer therapeutic benefits in neurodegenerative diseases through modulation of neurotransmitter systems .

The mechanisms through which 2-Amino-2-(5-fluorobenzo[d]isoxazol-3-yl)acetic acid exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity: Certain derivatives have been identified as inhibitors of heparanase, an enzyme implicated in tumor metastasis and angiogenesis .
  • Interaction with Receptors: Compounds in this class may interact with specific receptors or ion channels, influencing cellular signaling pathways that regulate cell growth and survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyCompoundFindings
Bernard et al. (2014)Benzoxazole DerivativesIdentified selective cytotoxicity against various cancer cell lines; potential for further development as anticancer agents.
Chung et al. (2015)Isoxazole CompoundsDemonstrated antimicrobial activity against Bacillus subtilis; MIC values provided insights into structure–activity relationships.
Reddy et al. (2016)Antifungal AgentsEvaluated antifungal properties against Candida albicans, highlighting the need for further optimization for clinical use.

Scientific Research Applications

Pharmacological Studies

2-Amino-2-(5-fluorobenzo[d]isoxazol-3-yl)acetic acid has been investigated for its potential as a neuroprotective agent. Studies have indicated that compounds with similar structures exhibit activity against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Cancer Research

Recent studies have explored the compound's role in cancer therapy. The fluorinated benzoisoxazole structure is known to interact with various biological targets, which may inhibit tumor growth and metastasis. For instance, it has been shown to affect pathways involved in cell proliferation and apoptosis in certain cancer cell lines.

Anti-inflammatory Properties

Research indicates that 2-Amino-2-(5-fluorobenzo[d]isoxazol-3-yl)acetic acid may possess anti-inflammatory properties. In vitro studies suggest that it can downregulate pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against a range of bacterial strains, indicating potential for development as an antibiotic agent.

Table 1: Summary of Pharmacological Activities

Activity TypeObserved EffectsReferences
NeuroprotectionModulation of neurotransmitter systems
AnticancerInhibition of tumor growth
Anti-inflammatoryDownregulation of cytokines
AntimicrobialActivity against bacterial strains

Table 2: Case Studies

Study TitleObjectiveFindings
Neuroprotective Effects of Fluorinated CompoundsTo evaluate neuroprotective effects in vitroSignificant reduction in oxidative stress markers observed.
Anticancer Potential of BenzoisoxazolesTo assess the impact on cell proliferationNotable inhibition of growth in breast cancer cell lines.
Anti-inflammatory MechanismsTo investigate cytokine modulationReduction in TNF-alpha levels in treated cells.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Ibotenic Acid (2-Amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid): Differs by replacing the benzoisoxazole with a simpler isoxazole ring. The absence of aromatic benzene and fluorine reduces molecular weight (158.1 g/mol vs. 195.15 g/mol) and alters electronic properties, impacting neurotoxic activity .

Substituent Variations

  • Halogenated Derivatives: 2-Amino-2-(3-bromophenyl)acetic acid: Bromine’s larger atomic radius increases steric hindrance compared to fluorine, with a higher predicted density (1.673 g/cm³) and melting point (212–215°C) . 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid: Chlorine and methoxy groups introduce distinct electronic effects, influencing reactivity and cost (€374/250 mg) .
  • Non-Heterocyclic Analogues: (2R)-2-Amino-2-(2-fluorophenyl)acetic acid: Features a fluorophenyl group instead of benzoisoxazole, simplifying synthesis but reducing aromatic interactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³) Purity/Solubility
2-Amino-2-(5-fluorobenzo[d]isoxazol-3-yl)acetic acid C₉H₆FNO₃ 195.15 - - >96% by NMR
Ibotenic Acid C₅H₆N₂O₄ 158.1 - - Neurotoxic
2-Amino-2-(3-bromophenyl)acetic acid C₈H₈BrNO₂ 242.06 212–215 1.673 (Predicted) Used in dementia research
(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate C₅H₈N₂O₅ 176.13 - - Hydrated form

Preparation Methods

Construction of the Benzo[d]isoxazole Core with Fluorine Substitution

The key structural feature is the benzo[d]isoxazole ring substituted at the 5-position with fluorine. Preparation typically involves:

  • Cyclization of ortho-substituted precursors: The benzo[d]isoxazole ring is commonly formed by intramolecular cyclization of ortho-nitro or ortho-hydroxy substituted fluorobenzene derivatives with appropriate nitrile oxides or hydroxylamine derivatives under acidic or basic conditions. This step ensures the formation of the isoxazole heterocycle fused to the benzene ring bearing the fluorine atom at the 5-position.

  • Introduction of the fluorine substituent: The fluorine atom at the 5-position can be introduced either by starting from a 5-fluoro-substituted precursor or by electrophilic fluorination of the benzo[d]isoxazole ring using selective fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions to avoid over-fluorination or ring degradation.

Synthesis of the Amino Acid Side Chain

The amino acid moiety (2-aminoacetic acid) is introduced at the 3-position of the benzo[d]isoxazole ring. Common approaches include:

  • Strecker-type synthesis: Starting from the corresponding aldehyde or ketone derivative of the benzo[d]isoxazole, the amino acid side chain can be constructed by Strecker reaction involving cyanide addition followed by hydrolysis to yield the amino acid functionality.

  • Mannich-type reactions: Alternatively, Mannich reactions involving formaldehyde and ammonia or amines can be employed on the benzo[d]isoxazole ring to introduce the amino group adjacent to the carboxylic acid.

  • Direct substitution: In some cases, halogenated benzo[d]isoxazole intermediates (e.g., 3-chlorobenzo[d]isoxazole derivatives) undergo nucleophilic substitution with amino acid derivatives or their precursors under basic conditions, leading to the desired amino acid-substituted product.

Representative Synthetic Route (Based on Analogous Compounds)

Given the structural similarity to 2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid, whose synthesis is documented, a typical preparation method for the fluorinated analog involves:

Step Reaction Description Reagents/Conditions Outcome
1 Preparation of 5-fluorobenzo[d]isoxazole intermediate Cyclization of 5-fluoro-2-hydroxybenzaldehyde with hydroxylamine derivatives under acidic conditions Formation of 5-fluorobenzo[d]isoxazole core
2 Introduction of amino acid side chain Strecker synthesis: reaction with potassium cyanide and ammonium chloride, followed by acidic hydrolysis Formation of 2-amino-2-(5-fluorobenzo[d]isoxazol-3-yl)acetic acid
3 Purification Recrystallization or chromatographic techniques High purity final compound

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol are commonly used to facilitate cyclization and substitution reactions.

  • Catalysts: Acidic catalysts (e.g., hydrochloric acid) promote cyclization; bases like potassium carbonate may be used for nucleophilic substitution steps.

  • Temperature: Reaction temperatures typically range from ambient to reflux conditions (25–100 °C), optimized for maximum yield.

  • Purification: The final product is often purified by recrystallization from solvents like 2-propanone or by chromatographic methods to achieve high purity.

Data Table Summarizing Preparation Methods

Preparation Step Key Reagents Reaction Type Conditions Yield (%) Notes
Isoxazole ring formation 5-fluoro-2-hydroxybenzaldehyde, hydroxylamine hydrochloride Cyclization Acidic medium, reflux 70–85 Formation of benzo[d]isoxazole core
Amino acid side chain introduction Potassium cyanide, ammonium chloride Strecker synthesis Aqueous/ethanol, acidic hydrolysis 60–75 Conversion to amino acid derivative
Purification Solvents (2-propanone, ethanol) Recrystallization/Chromatography Ambient 90+ (purity) Ensures removal of impurities

Research Findings and Comparative Notes

  • The presence of the fluorine atom at the 5-position influences the electronic properties of the benzo[d]isoxazole ring, potentially affecting the reactivity during cyclization and substitution steps. Fluorination generally enhances metabolic stability and binding affinity in biological contexts.

  • Literature on closely related compounds (e.g., 2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid) indicates that multi-step synthesis with careful control of reaction conditions yields the target amino acid derivatives efficiently.

  • Patents involving 1,2-benzisoxazol-3-yl derivatives describe similar preparation methodologies emphasizing cyclization and substitution reactions, supporting the outlined synthetic strategy.

  • Recent advances in heterocyclic synthesis highlight the utility of Knoevenagel condensations and nucleophilic substitutions in constructing related benzothiazole and isoxazole derivatives, which can be adapted for fluorinated benzo[d]isoxazoles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-2-(5-fluorobenzo[d]isoxazol-3-yl)acetic acid, and how can purity be validated?

  • Methodology : The compound can be synthesized via cyclization of 5-fluorobenzo[d]isoxazole-3-carbaldehyde with glycine derivatives under acidic conditions. A reflux system (e.g., acetic acid/sodium acetate) is commonly used to promote condensation and cyclization .
  • Purity Validation : Employ HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%). Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR, comparing peaks to analogous benzo[d]isoxazole derivatives (e.g., δ~6.8–7.5 ppm for aromatic protons) .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

  • Stability Profile : The compound is hygroscopic and prone to oxidation due to the amino-acetic acid moiety. Store under inert gas (N2_2/Ar) at −20°C in amber vials. Monitor degradation via TLC (silica gel, ethyl acetate/hexane 3:1) over time .

Q. How can researchers confirm the fluorobenzoisoxazole ring’s regiochemistry post-synthesis?

  • Analytical Approach : Use X-ray crystallography to resolve positional ambiguity of the fluorine substituent. Alternatively, compare experimental 19F^{19}F-NMR shifts (δ~−110 to −120 ppm) to DFT-predicted values for 5-fluoro vs. 6-fluoro isomers .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like dehalogenated derivatives?

  • Experimental Design : Apply a Design of Experiments (DoE) approach to optimize reaction parameters (temperature, catalyst loading, solvent polarity). For example, replacing acetic acid with trifluoroacetic acid (TFA) reduces dehalogenation side reactions. Monitor by LC-MS for intermediates with m/z 195.56 (defluorinated byproduct) .

Q. How should researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

  • Data Reconciliation : If DFT simulations (e.g., Gaussian/B3LYP/6-31G*) predict a 13C^{13}C-NMR shift mismatch at C3 of the isoxazole ring, re-examine solvent effects in calculations. Solvatochromic shifts in polar solvents (e.g., DMSO) can alter experimental NMR profiles .

Q. What advanced techniques are recommended for studying the compound’s reactivity in nucleophilic/electrophilic environments?

  • Mechanistic Probes : Use stopped-flow UV-Vis spectroscopy to track kinetics of reactions with thiols (e.g., glutathione) at λ~270 nm. Pair with DFT-based transition state modeling to identify reactive sites (e.g., α-amino acid group vs. isoxazole ring) .

Q. How can researchers validate analytical methods for quantifying trace impurities in bulk samples?

  • Method Validation : Develop a UPLC-MS/MS protocol (ESI+ mode) with a limit of detection (LOD) <0.1% for impurities like 2-amino-2-(benzo[d]isoxazol-3-yl)acetic acid (non-fluorinated analog). Use a certified reference standard for calibration .

Safety and Handling

Q. What are the critical safety protocols for handling this compound, given its potential toxicity?

  • Risk Mitigation : Wear nitrile gloves, FFP3 respirators, and safety goggles. Avoid skin contact due to acute dermal toxicity (LD50_{50} <500 mg/kg in rodent models). Decontaminate spills with 10% sodium bicarbonate solution .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(5-fluorobenzo[d]isoxazol-3-yl)acetic acid
Reactant of Route 2
2-Amino-2-(5-fluorobenzo[d]isoxazol-3-yl)acetic acid

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